Indole-1-sulfonamide
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Overview
Description
1H-Indole-1-sulfonamide is a compound belonging to the class of indole derivatives, which are significant in both natural products and synthetic drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a crucial component in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1H-Indole-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of indole with sulfonamide halides in the presence of a base such as trimethylamine . This method is straightforward and environmentally friendly. Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-sulfonamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include trimethylamine, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often functionalized indole derivatives with enhanced biological activities.
Scientific Research Applications
1H-Indole-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-sulfonamide involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to multiple receptors, leading to its diverse biological activities . For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1H-Indole-1-sulfonamide can be compared with other indole derivatives, such as:
1H-Indole-2-sulfonamide: Similar in structure but differs in the position of the sulfonamide group, leading to variations in biological activity.
1H-Indole-3-sulfonamide: Another derivative with the sulfonamide group at the C-3 position, known for its potent antimicrobial properties.
The uniqueness of 1H-Indole-1-sulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
indole-1-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12) |
InChI Key |
DAFLLGDLWPUZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)N |
Origin of Product |
United States |
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